Heliangin

Description

Definition and Overview

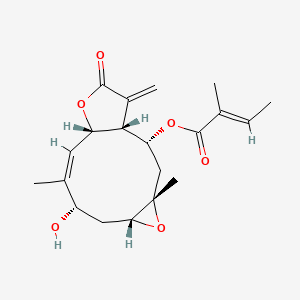

Heliangin (C₂₀H₂₆O₆) is a sesquiterpene lactone belonging to the germacranolide class, characterized by a γ-lactone fused to a 10-membered carbocyclic skeleton. Its molecular structure includes a bicyclic core with α,β-unsaturated carbonyl groups and hydroxyl substituents, which contribute to its electrophilic reactivity. The compound exhibits a molecular weight of 362.4 g/mol and an IUPAC name of (1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.0⁴,⁶]tetradec-9-en-2-yl (2Z)-2-methylbut-2-enoate.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₆O₆ | |

| Molecular Weight | 362.4 g/mol | |

| Melting Point | Not reported | - |

| Solubility (LogS) | -3.09 (ALOGPS prediction) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Historical Context and Discovery

This compound was first isolated in the late 20th century from Helianthus tuberosus L. (Jerusalem artichoke), a plant historically utilized in traditional medicine for immune modulation and inflammation management. Subsequent studies identified its presence in Leptocarpha rivularis, a Chilean shrub used by the Mapuche people for gastrointestinal ailments. Early phytochemical analyses in the 1980s–1990s revealed its structural similarity to parthenolide, a well-studied sesquiterpene lactone, sparking interest in its bioactivity.

Importance in Scientific Research

This compound has emerged as a compound of interest due to its dual anti-inflammatory and anticancer properties:

- Anti-Inflammatory Activity :

- Inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages, reducing nitric oxide (NO) production by 40–60% at 2–25 µM.

- Suppresses endothelial adhesion molecules (ICAM-1, VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in tumor necrosis factor-alpha (TNF-α)-activated vascular endothelial cells, mitigating atherosclerosis progression.

- Anticancer Mechanisms :

- Induces apoptosis in NPM1-mutant acute myeloid leukemia (AML) cells by covalently binding to ribosomal protein S2 (RPS2), disrupting pre-ribosomal RNA processing and stabilizing p53 via nucleolar stress.

- Reduces migration and invasion of osteosarcoma cells by 30–50% at 23.5 µM through inhibition of insulin-like growth factor 1 receptor (IGF-1R) signaling.

Current Research Landscape

Recent studies (2022–2025) have expanded this compound’s applications:

- Cardiovascular Research : A 2022 study demonstrated its efficacy in reducing atherosclerotic plaque formation by 35% in murine models through dual modulation of macrophage and endothelial cell inflammation.

- Oncology : A 2023 investigation highlighted its selectivity against AML cells (IC₅₀ = 4.75 µg/mL) while sparing normal hematopoietic cells, positioning it as a candidate for targeted leukemia therapy.

- Synthetic Biology : Advances in heterologous biosynthesis in Saccharomyces cerevisiae have achieved yields of 15 mg/L, addressing supply limitations from natural sources.

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7-/t13-,14-,15+,16+,17-,20-/m0/s1 |

InChI Key |

DZTWAOVNNLDWNH-KNJKHLQXSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@H](O2)C[C@@H](/C(=C\[C@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |

Synonyms |

heliangin |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Properties

Heliangin exhibits notable anti-inflammatory effects, which are crucial for preventing chronic diseases such as atherosclerosis. Research has shown that this compound can inhibit the production of nitric oxide (NO) in macrophages, which is a key factor in inflammation. In a study involving LPS-induced RAW 264.7 macrophage-like cells, this compound significantly reduced NO production and suppressed the expression of pro-inflammatory markers such as ICAM-1, VCAM-1, E-selectin, and MCP-1 .

Cardiovascular Health

The implications of this compound in cardiovascular health are profound. Atherosclerosis is a major cause of cardiovascular diseases, and this compound's ability to inhibit inflammatory processes suggests it could play a role in preventing such conditions. By targeting the inflammatory pathways involved in endothelial dysfunction, this compound may help reduce the risk of heart attacks and strokes .

The therapeutic potential of this compound extends beyond inflammation. Its antioxidant properties may also contribute to broader health benefits, including:

- Metabolic Health : By managing inflammation associated with metabolic disorders.

- Neuroprotection : Potential applications in neurodegenerative diseases due to its anti-inflammatory effects.

Chemical Reactions Analysis

Isolation and Characterization

Heliangin can be isolated from Jerusalem artichoke leaves, with the purification process often involving High-Performance Liquid Chromatography (HPLC). The process involves using a Capcell PAK C18 column and eluting with a methanol gradient containing formic acid. Detection is performed using a UV wavelength detector at 254 nm .

To characterize the structure of isolated this compound, the following methods are employed :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilizing 1H-NMR, 13C-NMR, and COSY techniques.

-

Mass Spectrometry : Utilizing a Q Exactive Plus Mass Spectrometer to determine the precise mass.

The formula of this compound is C20H26O6, and its accurate mass is m/z 385.1627 [M + Na]+ .

Anti-Inflammatory Action

This compound exhibits anti-inflammatory effects, which can be observed in vitro using macrophage-like RAW 264.7 cells and vascular endothelial cells (VECs) . The mechanisms include :

-

Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

-

Suppression of ICAM-1, VCAM-1, E-selectin, and MCP-1 expression in TNF-α stimulated VECs.

-

Reduction of NF-κB and IκBα phosphorylation in VECs.

This compound and Atherosclerosis

Atherosclerosis, a major cause of cardiovascular diseases, is linked to excessive nitric oxide production and inflammation, which leads to dysfunctional vascular endothelial cells . this compound has been shown to suppress inflammation by inhibiting excessive NO production in macrophages and the expression of factors that contribute to atherosclerosis . Therefore, this compound from Jerusalem artichoke leaves may help prevent atherosclerosis .

Considerations for Future Research

Further research could explore:

-

The specific chemical reactions that this compound participates in under various conditions.

-

The detailed mechanisms of this compound's anti-inflammatory action, including its interactions with specific molecular targets.

-

The potential therapeutic applications of this compound in preventing and treating atherosclerosis and other inflammatory diseases.

Comparison with Similar Compounds

Mechanistic Differentiation from Other Sesquiterpene Lactones

- p53 Stabilization: Unlike artemisinin, which induces apoptosis through reactive oxygen species (ROS), this compound stabilizes p53 by inhibiting eMDM2-mediated degradation, offering a novel route for AML therapy .

- Endothelial Protection : While both this compound and curcumin inhibit NF-κB, this compound additionally suppresses TNF-α-induced MCP-1 and E-selectin, critical factors in atherosclerosis progression .

Preparation Methods

Extraction of Heliangin from Plant Material

The isolation of this compound from natural sources follows a solvent-based extraction protocol coupled with chromatographic purification. In a representative study, fresh Jerusalem artichoke leaves were dried, ground, and subjected to sequential extraction using hexane and acetone in a 3:1 ratio . The crude extract was fractionated via a Sep-Pak C18 cartridge, eluting with methanol gradients (10–100%) to isolate bioactive fractions . High-performance liquid chromatography (HPLC) further purified this compound using a Capcell PAK C18 column (5 µm, 250 mm) with a methanol-formic acid mobile phase (40–100% methanol, 0.1% formic acid) at 1.5 mL/min . This method achieved >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Key parameters influencing extraction efficiency include:

-

Solvent polarity : Methanol and acetone effectively solubilize sesquiterpene lactones due to their intermediate polarity, balancing solubility and selectivity .

-

Temperature : Room-temperature extraction minimizes thermal degradation of this compound’s lactone ring .

-

Particle size : Finely ground plant material increases surface area, enhancing solvent penetration .

Chemical Synthesis Approaches

While natural extraction remains the primary source, synthetic routes to this compound are emerging. Although no full synthesis protocol is detailed in the available literature, fragmentary data suggest sesquiterpene lactones are synthesized via cyclization of farnesyl precursors. For example, terpenoid backbones are often assembled using acid-catalyzed cyclization, followed by oxidation to introduce lactone functionalities . A hypothetical pathway involves:

-

Farnesyl pyrophosphate cyclization : Catalyzed by terpene synthases to form the sesquiterpene skeleton .

-

Oxidation : Introduction of epoxy and hydroxyl groups via cytochrome P450 enzymes or chemical oxidants .

-

Lactonization : Intramolecular esterification under acidic conditions to form the lactone ring .

Challenges in synthetic routes include stereochemical control and low yields, necessitating advanced catalytic systems.

Formulation and Solubility Optimization

This compound’s poor aqueous solubility ( mg/mL) necessitates formulation strategies for biological applications. Invivochem’s protocols recommend stock solutions in dimethyl sulfoxide (DMSO) at 25 mg/mL, diluted with corn oil for in vivo studies . For example, a 2.5 mg/mL working solution is prepared by mixing 100 µL DMSO stock with 900 µL corn oil . Alternative formulations include:

| Formulation | Components | Application |

|---|---|---|

| Injection 1 | DMSO:Tween 80:Saline (10:5:85) | Intraperitoneal delivery |

| Injection 2 | DMSO:PEG300:Tween 80:Saline (10:40:5:45) | Improved solubility |

| Injection 3 | DMSO:Corn oil (10:90) | Oral administration |

Solubility is enhanced using co-solvents like PEG300, which reduces interfacial tension between hydrophobic this compound and aqueous media .

Purification Techniques

Post-extraction purification is critical to isolate this compound from co-extracted phenolics and alkaloids. HPLC with a C18 stationary phase and methanol-formic acid gradients achieves baseline separation, with this compound eluting at 12–14 minutes under the conditions described earlier . Analytical-scale purification (1–10 mg) typically yields 80–90% recovery, while preparative HPLC scales to gram quantities with minimal loss .

Analytical Characterization

This compound’s structure is verified via -NMR and -NMR spectroscopy. Key spectral signatures include:

Mass spectrometry (MS) confirms the molecular ion peak at 362.42 ([M+H]), consistent with its molecular weight .

Q & A

Q. What molecular mechanisms underlie Heliangin’s anti-inflammatory effects?

this compound modulates the TNF-α-induced NF-κB and p38 MAPK signaling pathways, as demonstrated by Western blot analyses showing increased phosphorylation of NF-κB (p-NF-κB) and IκBa (p-IκBa) in treated cells compared to controls . To validate these targets, researchers should use pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) or siRNA knockdowns in in vitro models like RAW 264.7 macrophages. Dose-response experiments and time-course analyses are critical to confirm causality .

Q. What experimental models are appropriate for initial screening of this compound’s bioactivity?

- In vitro : TNF-α-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1) to assess anti-inflammatory markers (e.g., IL-6, COX-2).

- In vivo : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) to evaluate dose-dependent effects. Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) and animal husbandry protocols to minimize variability .

Q. How can researchers ensure reproducibility in this compound extraction and purification?

Standardize extraction protocols using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to verify purity. Solvent selection (e.g., ethanol vs. methanol) and temperature during extraction should be documented rigorously. Cross-validate results with independent labs using shared reference samples .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?

- Conduct a meta-analysis of published datasets, focusing on variables such as cell type, treatment duration, and this compound concentration.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor and contextual relevance .

- Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify confounding factors like off-target effects or batch variability .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Power analysis during experimental design to ensure sufficient sample size, reducing Type I/II errors .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Combine RNA sequencing (to identify differentially expressed genes) with phosphoproteomics (to map signaling cascades).

- Use pathway enrichment tools (e.g., DAVID, KEGG) to link molecular targets to biological processes.

- Validate findings with functional assays (e.g., luciferase reporter systems for NF-κB activity) .

Methodological Guidance

Q. What are best practices for validating this compound’s target engagement in complex biological systems?

- Employ thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm direct binding to NF-κB or p38 MAPK.

- Use knockout/knockdown models (e.g., CRISPR-Cas9) to establish necessity and sufficiency of proposed targets .

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Use systematic search strategies on databases like PubMed, with keywords: This compound AND (NF-κB OR inflammation OR signaling pathways).

- Apply PICO framework (Population, Intervention, Comparison, Outcome) to filter studies by relevance .

Q. What strategies mitigate bias in preclinical studies of this compound?

- Blinded data analysis : Separate personnel for treatment administration and data collection.

- Pre-registration : Share experimental protocols on platforms like Open Science Framework before data collection.

- Negative controls : Include vehicle-only groups and unrelated compounds to rule out nonspecific effects .

Data Reporting and Academic Writing

Q. How to present conflicting results in a manuscript on this compound’s mechanisms?

- Clearly delineate experimental conditions (e.g., cell density, serum starvation) that may explain discrepancies.

- Use Supplementary Materials to provide raw data (e.g., uncropped Western blots) and detailed statistical outputs .

Q. What ethical considerations apply to animal studies involving this compound?

- Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and humane endpoints.

- Justify sample sizes using power analysis to minimize unnecessary animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.